AZ194

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

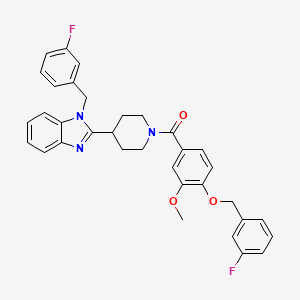

[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-[4-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31F2N3O3/c1-41-32-20-26(12-13-31(32)42-22-24-7-5-9-28(36)19-24)34(40)38-16-14-25(15-17-38)33-37-29-10-2-3-11-30(29)39(33)21-23-6-4-8-27(35)18-23/h2-13,18-20,25H,14-17,21-22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKZBBHJFURFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)OCC6=CC(=CC=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AZD5069, a CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZD5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document details the molecular interactions, signaling pathways, and functional consequences of CXCR2 inhibition by AZD5069, supported by quantitative data and detailed experimental protocols.

Introduction to CXCR2 and its Antagonist AZD5069

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation. Key ligands for CXCR2 include several ELR+ chemokines, most notably CXCL8 (Interleukin-8) and CXCL1 (GRO-α). Dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, making it a compelling target for therapeutic intervention.

AZD5069 is a small molecule, orally bioavailable, and selective antagonist of the human CXCR2 receptor. It exhibits a slowly reversible, non-competitive, allosteric mechanism of action, effectively blocking chemokine-induced downstream signaling and subsequent neutrophil activation and migration.

Mechanism of Action of AZD5069

AZD5069 functions by binding to an allosteric site on the CXCR2 receptor, distinct from the orthosteric binding site of its chemokine ligands. This binding induces a conformational change in the receptor that prevents its activation, even when CXCL8 or other cognate chemokines are bound. By inhibiting CXCR2 activation, AZD5069 effectively abrogates the downstream signaling cascades that are crucial for neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.

CXCR2 Signaling Pathway and Inhibition by AZD5069

Upon activation by its ligands, CXCR2 couples to inhibitory G-proteins (Gαi), leading to the activation of several downstream signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, the Ras/Erk pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. A key consequence of PLC activation is the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium stores, a critical signal for neutrophil activation and migration.

AZD5069, by preventing the initial G-protein coupling and subsequent signaling events, effectively blocks these downstream pathways.

Quantitative Data

The potency and pharmacokinetic profile of AZD5069 have been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

| Parameter | Value | Description |

| IC50 (CXCL8 binding to CXCR2) | 0.79 nM | Concentration of AZD5069 that inhibits 50% of radiolabeled CXCL8 binding to human CXCR2. |

| pIC50 (CXCL8 binding to CXCR2) | 9.1 | Negative logarithm of the IC50 for CXCL8 binding to CXCR2. |

| pIC50 (CXCL8 binding to CXCR1) | <6.5 | Demonstrates selectivity for CXCR2 over the related CXCR1 receptor. |

| pA2 (Neutrophil Chemotaxis) | ~9.6 | Schild plot-derived value indicating the potency of AZD5069 in inhibiting CXCL1-induced neutrophil chemotaxis. |

| pA2 (CD11b Expression) | 6.9 | Schild plot-derived value indicating the potency of AZD5069 in inhibiting CXCL1-induced expression of the adhesion molecule CD11b on neutrophils. |

Pharmacokinetic Properties in Healthy Volunteers

| Parameter | Value | Description |

| Time to Maximum Concentration (tmax) | ~2 hours | Time to reach peak plasma concentration after oral administration. |

| Terminal Half-life (t1/2) | ~11 hours | The time required for the plasma concentration of AZD5069 to decrease by half. |

| Plasma Protein Binding | 99% | Percentage of AZD5069 bound to proteins in the plasma. |

| Metabolism | Primarily via CYP3A4 and CYP2C9 | Major cytochrome P450 enzymes involved in the metabolism of AZD5069. |

| Effect of Food | High-fat meal reduces Cmax by 50%, AUC unchanged | Impact of food on the absorption and overall exposure of AZD5069. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AZD5069.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of AZD5069 to the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

[¹²⁵I]-CXCL8 (specific activity ~2000 Ci/mmol)

-

AZD5069

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK293-CXCR2 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

A fixed concentration of [¹²⁵I]-CXCL8 (typically at its Kd concentration)

-

Increasing concentrations of AZD5069 or vehicle control.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the AZD5069 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of AZD5069 to inhibit the migration of neutrophils towards a chemoattractant gradient.

Materials:

-

Freshly isolated human neutrophils

-

CXCL8

-

AZD5069

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size)

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Assay Setup:

-

Add CXCL8 (at a concentration that induces submaximal chemotaxis) to the lower wells of the Boyden chamber.

-

In separate tubes, pre-incubate neutrophils with various concentrations of AZD5069 or vehicle for 30 minutes at 37°C.

-

Add the pre-incubated neutrophils to the upper chamber of the Boyden chamber.

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.

-

Quantification:

-

Remove the upper chamber and wipe the top of the membrane to remove non-migrated cells.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

-

-

Data Analysis: Plot the percentage of inhibition of chemotaxis against the AZD5069 concentration to determine the IC50.

Intracellular Calcium Mobilization Assay

This assay measures the ability of AZD5069 to block the increase in intracellular calcium concentration in neutrophils following stimulation with a CXCR2 agonist.

Materials:

-

Freshly isolated human neutrophils

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

CXCL8

-

AZD5069

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

-

Cell Loading: Incubate isolated neutrophils with Fura-2 AM and Pluronic F-127 in calcium-free HBSS for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove extracellular Fura-2 AM and resuspend them in HBSS containing calcium.

-

Assay:

-

Add the Fura-2-loaded neutrophils to a 96-well plate.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add various concentrations of AZD5069 and incubate for a short period.

-

Inject CXCL8 into the wells and immediately begin recording the fluorescence ratio over time.

-

-

Data Analysis: The change in intracellular calcium concentration is proportional to the ratio of fluorescence at 340 nm to 380 nm. Calculate the peak fluorescence ratio and plot the percentage of inhibition of the calcium response against the AZD5069 concentration to determine the IC50.

Neutrophil CD11b Expression Assay (Flow Cytometry)

This assay quantifies the surface expression of the adhesion molecule CD11b on neutrophils, which is upregulated upon activation, and assesses the inhibitory effect of AZD5069.

Materials:

-

Fresh human whole blood or isolated neutrophils

-

CXCL1 (GRO-α)

-

AZD5069

-

Fluorescently labeled anti-CD11b antibody (e.g., FITC-conjugated)

-

Fluorescently labeled anti-CD16 antibody (for neutrophil gating in whole blood, e.g., PE-conjugated)

-

Fixation buffer (e.g., 1% paraformaldehyde)

-

Lysis buffer (for whole blood)

-

Flow cytometer

Procedure:

-

Stimulation: In a 96-well plate, pre-incubate whole blood or isolated neutrophils with various concentrations of AZD5069 or vehicle for 15 minutes at 37°C.

-

Activation: Add CXCL1 (at a concentration that induces submaximal CD11b upregulation) and incubate for a further 15-30 minutes at 37°C.

-

Staining: Add the fluorescently labeled anti-CD11b and anti-CD16 antibodies and incubate for 30 minutes on ice in the dark.

-

Lysis and Fixation (for whole blood): Add lysis buffer to lyse red blood cells, followed by centrifugation and washing. Fix the cells with fixation buffer. For isolated neutrophils, wash the cells and then fix.

-

Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the neutrophil population (based on forward and side scatter, and CD16 expression for whole blood).

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of CD11b for the neutrophil population in each sample. Plot the percentage of inhibition of CD11b upregulation against the AZD5069 concentration to determine the IC50.

Conclusion

AZD5069 is a potent and selective allosteric antagonist of the CXCR2 receptor. Its mechanism of action involves the inhibition of chemokine-induced G-protein signaling, leading to the abrogation of downstream inflammatory pathways and the functional inhibition of neutrophil migration and activation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CXCR2-targeted therapies.

AZ194: A First-in-Class CRMP2 SUMOylation Inhibitor for the Targeted Regulation of NaV1.7 and the Treatment of Neuropathic Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voltage-gated sodium channel NaV1.7 has emerged as a critical, genetically validated target for the treatment of pain. However, direct inhibition of NaV1.7 has proven challenging. An alternative and promising strategy is the allosteric modulation of NaV1.7 function through its interacting partners. This whitepaper details the mechanism of action, preclinical efficacy, and experimental protocols for AZ194, a first-in-class, orally active small molecule inhibitor of Collapsin Response Mediator Protein 2 (CRMP2) SUMOylation. This compound disrupts the interaction between CRMP2 and the E2 SUMO-conjugating enzyme Ubc9, thereby preventing the SUMOylation of CRMP2. This specific post-translational modification is a key regulator of NaV1.7 trafficking and cell surface expression. By inhibiting CRMP2 SUMOylation, this compound selectively reduces NaV1.7 currents in sensory neurons, leading to potent antinociceptive effects in rodent models of neuropathic pain without affecting basal mechanical sensation. This document provides a comprehensive overview of the quantitative data supporting the activity of this compound and detailed experimental methodologies for its evaluation, intended to aid researchers in the fields of pain, neuroscience, and drug discovery.

Introduction to CRMP2 SUMOylation and its Role in Pain Signaling

Collapsin Response Mediator Protein 2 (CRMP2) is a cytosolic phosphoprotein primarily known for its role in neuronal development, including axon guidance and neurite outgrowth.[1] Recent research has uncovered a critical role for CRMP2 in pain pathogenesis through its regulation of key ion channels.[1][2] One of the pivotal post-translational modifications governing CRMP2's function in pain is SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a specific lysine residue (K374) on CRMP2.[1][3] This process is catalyzed by the E2 SUMO-conjugating enzyme Ubc9.[3]

SUMOylated CRMP2 has been shown to specifically regulate the trafficking and cell surface expression of the voltage-gated sodium channel NaV1.7.[1][4] In neuropathic pain states, CRMP2 SUMOylation is upregulated, leading to increased NaV1.7 at the neuronal membrane and subsequent neuronal hyperexcitability.[2] Therefore, inhibiting the SUMOylation of CRMP2 presents a novel therapeutic strategy to indirectly and selectively modulate NaV1.7 function and alleviate neuropathic pain.

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the CRMP2-Ubc9 interaction. By binding to CRMP2, this compound prevents its association with Ubc9, thereby blocking the transfer of SUMO to CRMP2's lysine 374 residue.[5] This inhibition of CRMP2 SUMOylation leads to a reduction in the amount of NaV1.7 trafficked to and expressed on the surface of sensory neurons.[6] The consequent decrease in NaV1.7-mediated sodium currents dampens neuronal excitability and reduces the transmission of pain signals.

Signaling Pathway Diagram

References

- 1. mdbneuro.com [mdbneuro.com]

- 2. Sumoylation and desumoylation assays for a chromatin-remodelling complex in vivo and in vitro [protocols.io]

- 3. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxaliplatin-Induced Peripheral Neuropathy via TRPA1 Stimulation in Mice Dorsal Root Ganglion Is Correlated with Aluminum Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. However, direct inhibition of NaV1.7 has proven challenging. An alternative therapeutic strategy involves modulating the trafficking of the channel to the cell surface. The small molecule AZ194 has emerged as a key tool compound in exploring this approach. This technical guide provides an in-depth overview of the mechanism by which this compound regulates NaV1.7 channel trafficking, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and workflows.

Core Mechanism of Action

This compound indirectly modulates NaV1.7 function by targeting the post-translational modification of an auxiliary protein, Collapsin Response Mediator Protein 2 (CRMP2). The core mechanism involves the following steps:

-

Inhibition of Ubc9: this compound inhibits the E2 SUMO-conjugating enzyme Ubc9.[1][2][3][4][5]

-

Prevention of CRMP2 SUMOylation: By inhibiting Ubc9, this compound prevents the Small Ubiquitin-like Modifier (SUMO) from being added to CRMP2.[1][2][3][4][5]

-

Reduced NaV1.7 Membrane Localization: The SUMOylation of CRMP2 is critical for the trafficking and cell surface expression of NaV1.7. When CRMP2 is not SUMOylated, it fails to promote the localization of NaV1.7 to the plasma membrane.[1][5]

-

Clathrin-Dependent Endocytosis: The reduction in surface NaV1.7 is achieved through a clathrin-dependent endocytosis mechanism, effectively removing the channel from the cell surface.[1][2][6]

-

Decreased NaV1.7 Currents: The diminished surface expression of NaV1.7 leads to a significant reduction in the sodium currents mediated by this channel.[1][3][5]

-

Antinociceptive Effects: The reduction in NaV1.7 currents in sensory neurons results in a potent analgesic effect in various preclinical models of neuropathic and inflammatory pain.[1][2][3][5][7]

Quantitative Data

The following tables summarize the key quantitative findings on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 of this compound for CRMP2-Ubc9 Interaction | Not explicitly reported | In vitro assay | N/A |

| Reduction in NaV1.7 Current Density | Concentration-dependent | DRG neurons | [1][3][5] |

| Reduction in NaV1.7 Surface Expression | Concentration-dependent | DRG neurons | [1][2][6] |

Note: While the exact IC50 and concentration-response values for this compound are not publicly available in the reviewed literature, the qualitative evidence for its potent and selective action is substantial.

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Animal Model | Administration Route | Effect | Reference |

| Spared Nerve Injury (SNI) | Oral | Reversal of mechanical allodynia | [1][5][7] |

| Paclitaxel-Induced Neuropathy | Oral | Reversal of mechanical allodynia | [1][5] |

| Oxaliplatin-Induced Neuropathy | Oral | Reversal and prevention of mechanical allodynia | [1][2][3] |

| Chronic Constriction Injury (CCI) | Oral | Reversal of mechanical allodynia | [7][8] |

Note: Specific dose-response data (e.g., ED50) for the antinociceptive effects of orally administered this compound are not detailed in the available literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to the reduction of NaV1.7 at the cell surface.

Caption: this compound inhibits Ubc9, preventing CRMP2 SUMOylation and subsequent NaV1.7 trafficking.

Experimental Workflow for Assessing this compound Activity

This diagram outlines the typical experimental workflow used to characterize the effects of this compound on NaV1.7.

Caption: Workflow for evaluating this compound's in vitro and in vivo effects on NaV1.7.

Experimental Protocols

In Vitro CRMP2 SUMOylation Assay

This assay is used to determine the ability of this compound to inhibit the Ubc9-mediated SUMOylation of CRMP2.

Materials:

-

Recombinant human CRMP2-His

-

Recombinant human Ubc9-GST

-

Recombinant human SUMO-1

-

Recombinant human E1 activating enzyme (SAE1/SAE2)

-

ATP

-

SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)

-

This compound (or other test compounds)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-CRMP2 and anti-SUMO-1 antibodies

Protocol:

-

Prepare the SUMOylation reaction mixture containing recombinant E1, E2 (Ubc9), SUMO-1, and CRMP2 in the reaction buffer.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-CRMP2 antibody to detect both the unmodified and the higher molecular weight SUMOylated CRMP2 bands.

-

Quantify the band intensities to determine the extent of SUMOylation inhibition by this compound.

Cell Surface Biotinylation Assay

This assay quantifies the amount of NaV1.7 present on the cell surface of cultured neurons.

Materials:

-

Cultured dorsal root ganglion (DRG) neurons or a suitable cell line expressing NaV1.7

-

This compound

-

Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Anti-NaV1.7 antibody

-

Antibody for a loading control (e.g., anti-tubulin or anti-GAPDH)

Protocol:

-

Treat cultured DRG neurons with this compound or vehicle for the desired time.

-

Wash the cells with ice-cold PBS to remove any media components.

-

Incubate the cells with Sulfo-NHS-SS-Biotin in PBS at 4°C for 30 minutes to label surface proteins.

-

Quench the reaction by washing with the quenching solution.

-

Lyse the cells in lysis buffer.

-

Clarify the lysate by centrifugation. A portion of the supernatant is saved as the "total lysate" fraction.

-

Incubate the remaining lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze both the total lysate and the biotinylated fractions by SDS-PAGE and Western blotting using an anti-NaV1.7 antibody.

-

Quantify the NaV1.7 band intensity in the biotinylated fraction relative to the total lysate to determine the effect of this compound on NaV1.7 surface expression.

Electrophysiological Recording of NaV1.7 Currents

Whole-cell patch-clamp electrophysiology is used to measure the functional consequences of this compound treatment on NaV1.7 currents in sensory neurons.

Materials:

-

Cultured DRG neurons

-

This compound

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3)

-

Pharmacological blockers to isolate NaV1.7 currents (e.g., TTX for TTX-sensitive currents, and specific blockers for other NaV subtypes if necessary)

Protocol:

-

Culture DRG neurons on glass coverslips.

-

Treat the neurons with this compound or vehicle for the desired duration.

-

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV).

-

Record the resulting inward sodium currents.

-

Measure the peak current amplitude and calculate the current density by dividing by the cell capacitance.

-

Compare the current densities between this compound-treated and control neurons to determine the effect of the compound on NaV1.7 function.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical model to induce robust and long-lasting mechanical allodynia.

Animals:

-

Adult male Sprague-Dawley rats or C57BL/6 mice

Surgical Procedure:

-

Anesthetize the animal.

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Tightly ligate these two nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.

-

The sural nerve is left intact.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for several days to a week, during which time they will develop mechanical allodynia in the paw territory innervated by the spared sural nerve.

Behavioral Testing (Mechanical Allodynia):

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing bending force to the lateral plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a consistent withdrawal response.

-

Administer this compound (typically orally) and measure the PWT at various time points after administration to assess the reversal of mechanical allodynia.

Conclusion

This compound is a valuable pharmacological tool that has significantly advanced our understanding of the role of CRMP2 SUMOylation in regulating NaV1.7 trafficking. By inhibiting the Ubc9-mediated SUMOylation of CRMP2, this compound effectively reduces the cell surface expression and function of NaV1.7, leading to potent antinociceptive effects in preclinical pain models. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to develop novel, non-opioid analgesics that target the trafficking of NaV1.7. Further investigation into the quantitative aspects of this compound's activity will be crucial for its potential translation into a clinical candidate.

References

- 1. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of CRMP2 Inhibitors: A Technical Guide to AZ194

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical development of Collapsin Response Mediator Protein 2 (CRMP2) inhibitors, with a primary focus on the promising compound AZ194. This document details the core scientific principles, experimental methodologies, and key data supporting the therapeutic potential of targeting CRMP2 for conditions such as neuropathic pain.

Introduction to CRMP2 as a Therapeutic Target

Collapsin Response Mediator Protein 2 (CRMP2) is a cytosolic phosphoprotein highly expressed in the nervous system.[1][2] It plays a crucial role in various neuronal processes, including axonal guidance, neuronal migration, and synaptic plasticity.[1][2] Dysregulation of CRMP2 function, often through post-translational modifications like phosphorylation and SUMOylation, has been implicated in the pathophysiology of several neurological and psychiatric disorders, including chronic pain.[2][3]

In the context of neuropathic pain, the SUMOylation of CRMP2 has emerged as a key pathological event.[4] This modification enhances the function and cell surface expression of the voltage-gated sodium channel NaV1.7, a critical player in pain signal transmission.[4][5] Consequently, inhibiting CRMP2 SUMOylation presents a novel and targeted therapeutic strategy for the treatment of chronic pain.

This compound is a first-in-class small molecule inhibitor designed to specifically disrupt the interaction between CRMP2 and the E2 SUMO-conjugating enzyme Ubc9.[6][7] By preventing CRMP2 SUMOylation, this compound allosterically modulates NaV1.7 activity, offering a promising new avenue for the development of non-opioid analgesics.[6][7]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the inhibition of the protein-protein interaction between CRMP2 and Ubc9.[6][7] This interaction is a prerequisite for the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to CRMP2, a process known as SUMOylation.[5][8]

The SUMOylation of CRMP2, specifically at lysine 374, is critical for its regulation of NaV1.7.[1][3] SUMOylated CRMP2 promotes the trafficking and cell surface expression of NaV1.7 channels in sensory neurons.[1][5] An increased density of NaV1.7 channels on the neuronal membrane leads to hyperexcitability and is a key contributor to the generation and propagation of pain signals in neuropathic states.[4]

This compound, by binding to CRMP2, prevents its interaction with Ubc9, thereby blocking the SUMOylation process.[6][7] This leads to a reduction in the amount of SUMOylated CRMP2, which in turn decreases the surface expression of NaV1.7 channels.[1][6] The net effect is a dampening of neuronal hyperexcitability and a reduction in pain signaling.

Signaling Pathway

The signaling pathway involving CRMP2, its upstream regulators, and its downstream effector NaV1.7 is complex and tightly regulated. Key kinases such as Cyclin-dependent kinase 5 (Cdk5) and Fyn kinase act as upstream regulators of CRMP2 SUMOylation.[3][9] Phosphorylation of CRMP2 by these kinases can influence its susceptibility to SUMOylation, adding another layer of regulatory control.[3]

Upstream regulation and downstream effects of CRMP2 SUMOylation.

Quantitative Data

While detailed quantitative pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain, the following tables summarize the key in vitro activity and preclinical dosing information that has been reported.

In Vitro Activity of this compound

| Parameter | Value | Assay | Reference |

| IC50 | 1.2 µM | NaV1.7 Inhibition | [8] |

Preclinical In Vivo Dosing of this compound

| Species | Route of Administration | Dose Range | Pain Model | Effect |

| Rat | Oral | 2 - 10 mg/kg | Chemotherapy-induced neuropathic pain | Restores mechanical sensitivity |

| Rat | Oral | 2 - 10 mg/kg | Nerve injury-induced neuropathic pain | Restores mechanical sensitivity |

| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Open field | No effect on motor performance |

Note: Specific paw withdrawal threshold data (in grams) with statistical analysis were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical development of CRMP2 inhibitors like this compound.

In Vitro CRMP2-Ubc9 Interaction Assay (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a powerful technique to quantify the binding affinity between proteins in solution.

Objective: To determine the binding affinity of this compound to CRMP2 and its ability to disrupt the CRMP2-Ubc9 interaction.

Materials:

-

Recombinant human CRMP2 protein

-

Recombinant human Ubc9-GST fusion protein

-

This compound

-

NT-647 NHS dye for labeling

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)

-

MST capillaries

-

Monolith NT.115 instrument (NanoTemper Technologies)

Procedure:

-

Protein Labeling: Label recombinant CRMP2 with NT-647 dye according to the manufacturer's protocol.

-

Binding Assay (CRMP2-Ubc9):

-

Prepare a serial dilution of Ubc9-GST in MST buffer.

-

Mix each Ubc9-GST dilution with a constant concentration of labeled CRMP2 (e.g., 50 nM).

-

Incubate the mixtures for 30 minutes at room temperature.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement using the Monolith NT.115 instrument.

-

-

Competition Assay (this compound):

-

Prepare a serial dilution of this compound in MST buffer.

-

Mix each this compound dilution with constant concentrations of labeled CRMP2 and Ubc9-GST (at a concentration around the Kd of the CRMP2-Ubc9 interaction).

-

Incubate and measure as described above.

-

-

Data Analysis: Analyze the MST data to determine the dissociation constant (Kd) for the CRMP2-Ubc9 interaction and the IC50 for this compound's disruption of this interaction.

Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Current Inhibition

This technique allows for the direct measurement of ion channel activity and the effect of inhibitors.

Objective: To assess the inhibitory effect of this compound on NaV1.7 sodium currents.

Materials:

-

HEK293 cells stably expressing human NaV1.7

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Cell Culture: Culture HEK293-hNaV1.7 cells under standard conditions.

-

Recording:

-

Establish whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -120 mV.

-

Elicit NaV1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

-

Record baseline currents in the external solution.

-

-

Compound Application:

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record NaV1.7 currents at each concentration after allowing for equilibration.

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Normalize the current to the baseline current.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Immunofluorescence for NaV1.7 Surface Expression

This method is used to visualize the localization of NaV1.7 channels on the cell surface.

Objective: To determine the effect of this compound on the cell surface expression of NaV1.7.

Materials:

-

Dorsal root ganglion (DRG) neurons or a suitable cell line expressing NaV1.7.

-

This compound

-

Primary antibody against an extracellular epitope of NaV1.7.

-

Fluorescently labeled secondary antibody.

-

Paraformaldehyde (PFA) for fixation.

-

Bovine serum albumin (BSA) for blocking.

-

Fluorescence microscope.

Procedure:

-

Cell Treatment: Treat cultured DRG neurons with this compound or vehicle for a specified time (e.g., 24 hours).

-

Staining (Non-permeabilized):

-

Fix the cells with 4% PFA.

-

Block non-specific binding with BSA.

-

Incubate with the primary anti-NaV1.7 antibody (targeting an extracellular domain) to label only surface-expressed channels.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

-

Imaging: Acquire images using a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity on the cell surface in this compound-treated versus vehicle-treated cells.

In Vivo Assessment of Mechanical Allodynia (von Frey Test)

The von Frey test is a standard behavioral assay to measure mechanical sensitivity in rodents.

Objective: To evaluate the efficacy of this compound in a rodent model of neuropathic pain.

Materials:

-

Rodent model of neuropathic pain (e.g., spared nerve injury - SNI).

-

Set of calibrated von Frey filaments.

-

Elevated mesh platform with individual testing chambers.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment for several days before the experiment.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each animal before inducing the nerve injury.

-

Nerve Injury: Perform the SNI surgery to induce neuropathic pain.

-

Post-Injury Measurement: Measure the PWT at various time points after surgery to confirm the development of mechanical allodynia (a significant decrease in PWT).

-

Drug Administration: Administer this compound or vehicle orally or via the desired route.

-

Post-Dose Measurement: Measure the PWT at different time points after drug administration.

-

Data Analysis:

-

Calculate the 50% PWT using the up-down method.

-

Compare the PWTs of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test).

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the preclinical development of a CRMP2 inhibitor like this compound.

A typical preclinical screening workflow for a CRMP2 inhibitor.

Workflow for in vivo efficacy testing of a CRMP2 inhibitor.

Conclusion

The preclinical development of CRMP2 inhibitors, exemplified by this compound, represents a promising and innovative approach to the treatment of chronic pain. By targeting the SUMOylation of CRMP2 and thereby allosterically modulating NaV1.7, these compounds offer the potential for a highly specific and effective non-opioid analgesic with a favorable side-effect profile. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field. Further research to elucidate detailed pharmacokinetic profiles and to obtain robust quantitative in vivo efficacy data will be crucial for the successful clinical translation of this novel therapeutic strategy.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. revvity.com [revvity.com]

- 4. Blocking CRMP2 SUMOylation reverses neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Inhibition of the Ubc9 E2 SUMO-conjugating enzyme-CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of cyclin dependent kinase 5 (Cdk5) in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of AZ194

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ194 is a first-in-class, orally active small molecule inhibitor targeting the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9.[1] By disrupting this interaction, this compound effectively blocks the SUMOylation of CRMP2, a post-translational modification crucial for the trafficking and cell surface expression of the voltage-gated sodium channel NaV1.7.[1] The subsequent reduction in surface-expressed NaV1.7 channels leads to a decrease in sodium currents and neuronal excitability, positioning this compound as a promising therapeutic candidate for the treatment of chronic pain.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for key biological assays, and a visual representation of its mechanism of action and related signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| IUPAC Name | (1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)(piperidin-4-yl)methanone | Inferred from structure |

| CAS Number | 2241651-99-8 | [1] |

| Molecular Formula | C₃₄H₃₁F₂N₃O₃ | [1] |

| Molecular Weight | 567.63 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| IC₅₀ (NaV1.7) | 1.2 μM | [1] |

| Solubility | ≥ 2.5 mg/mL (4.40 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (4.40 mM) in 10% DMSO / 90% Corn Oil | [1] |

| Storage | Stock solution: -80°C for 6 months, -20°C for 1 month | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through a novel, indirect mechanism of NaV1.7 inhibition. The core of its action lies in the disruption of the protein-protein interaction between CRMP2 and Ubc9.

References

AZ194: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ194, also known as compound 194, is a pioneering, first-in-class small molecule inhibitor targeting the protein-protein interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9.[1][2] By disrupting this interaction, this compound effectively prevents the SUMOylation of CRMP2, a post-translational modification implicated in the regulation of ion channel trafficking. This mechanism of action leads to a selective reduction in the surface expression and functional activity of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain.[1][2] This technical guide provides an in-depth overview of the target engagement and binding affinity of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's binding affinity and functional inhibition.

Table 1: Binding Affinity of this compound

| Target Protein | Interacting Partner | Assay Type | Kd (μM) | Reference |

| Ubc9 | CRMP2 | Microscale Thermophoresis (MST) | Not explicitly reported for this compound, but the CRMP2-Ubc9 interaction is in the low micromolar range. | [1] |

Table 2: Functional Inhibition by this compound

| Target | Assay Type | IC50 (μM) | Cell Type | Reference |

| NaV1.7 | Whole-cell Patch Clamp | 1.2 | Dorsal Root Ganglion (DRG) Neurons | [1] |

| CRMP2-Ubc9 Interaction | AlphaLISA | Not explicitly reported. | In vitro | [1] |

| CRMP2 SUMOylation | In vitro SUMOylation Assay | Inhibition demonstrated | In vitro | [1] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the disruption of a key protein-protein interaction within the CRMP2 signaling pathway, which ultimately modulates the function of the NaV1.7 ion channel.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies used to characterize the target engagement and binding affinity of this compound.

Microscale Thermophoresis (MST) for CRMP2-Ubc9 Interaction

MST is a biophysical technique used to quantify the binding affinity between molecules in solution.

Caption: Workflow for Microscale Thermophoresis.

Protocol:

-

Protein Labeling: Recombinantly express and purify CRMP2 and Ubc9 proteins. Label one of the proteins (e.g., CRMP2) with a fluorescent dye according to the manufacturer's instructions.

-

Serial Dilution: Prepare a 16-point serial dilution of the unlabeled protein (Ubc9) in the assay buffer.

-

Sample Preparation: Mix the fluorescently labeled protein at a constant concentration with each dilution of the unlabeled protein. A condition with this compound is included to assess its effect on the interaction.

-

Capillary Loading: Load the samples into hydrophilic glass capillaries.

-

MST Measurement: Place the capillaries into the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.

-

Data Analysis: The change in fluorescence, as a function of the unlabeled protein concentration, is plotted to generate a binding curve from which the dissociation constant (Kd) is calculated.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for CRMP2-Ubc9 Interaction

AlphaLISA is a bead-based immunoassay to study biomolecular interactions.

Caption: Workflow for AlphaLISA.

Protocol:

-

Reagent Preparation: Use recombinantly expressed and purified proteins with different tags (e.g., GST-CRMP2 and His-Ubc9).

-

Compound Incubation: In a microplate, incubate the tagged proteins with a serial dilution of this compound.

-

Bead Addition: Add AlphaLISA anti-GST Donor beads and anti-His Acceptor beads to the wells.

-

Incubation: Incubate the plate in the dark to allow the formation of the bead-protein immunocomplex. If CRMP2 and Ubc9 interact, the Donor and Acceptor beads are brought into close proximity.

-

Signal Detection: Excite the Donor beads at 680 nm. The singlet oxygen produced travels to the nearby Acceptor bead, which then emits light at 520-620 nm.

-

Data Analysis: The intensity of the emitted light is proportional to the extent of the CRMP2-Ubc9 interaction. The data is used to generate a dose-response curve and calculate the IC50 value for this compound.

In Vitro SUMOylation Assay

This assay biochemically reconstitutes the SUMOylation cascade to assess the direct inhibitory effect of this compound on CRMP2 SUMOylation.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme (SAE1/SAE2), E2 conjugating enzyme (Ubc9), SUMO-1, ATP, and the CRMP2 substrate.

-

Compound Addition: Add this compound at various concentrations to the reaction mixtures.

-

Incubation: Incubate the reactions at 30°C to allow for the enzymatic cascade to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-CRMP2 antibody to detect both unmodified and SUMOylated CRMP2 (which will appear as a higher molecular weight band).

-

Data Analysis: Quantify the band intensities to determine the extent of inhibition of CRMP2 SUMOylation by this compound.

Whole-Cell Patch Clamp Electrophysiology for NaV1.7 Inhibition

This technique is used to measure the ion currents flowing through the NaV1.7 channels in live cells and to assess the inhibitory effect of this compound.

Protocol:

-

Cell Culture: Culture dorsal root ganglion (DRG) neurons, which endogenously express NaV1.7.

-

Patch Clamp Recording: Obtain a whole-cell patch clamp configuration on a single neuron.

-

Voltage Protocol: Apply a voltage-step protocol to elicit NaV1.7 currents.

-

Compound Application: Perfuse the patched cell with a solution containing this compound at various concentrations.

-

Current Measurement: Record the NaV1.7 currents before and after the application of this compound.

-

Data Analysis: Measure the peak inward current at each concentration of this compound. Plot the percentage of current inhibition as a function of this compound concentration to determine the IC50 value.[1]

Conclusion

This compound represents a novel therapeutic strategy by indirectly targeting NaV1.7 through the inhibition of the CRMP2-Ubc9 interaction. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on the characterization of this compound and similar molecules. The detailed methodologies for assessing target engagement and binding affinity are crucial for the continued investigation and potential clinical development of this promising analgesic candidate.

References

An In-depth Technical Guide to the CRMP2-Ubc9 Protein-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Collapsin Response Mediator Protein 2 (CRMP2) is a crucial phosphoprotein involved in neuronal development, axonal guidance, and neurotransmission.[1][2] Its function is intricately regulated by a variety of post-translational modifications, including phosphorylation and SUMOylation. The interaction between CRMP2 and the E2 SUMO-conjugating enzyme, Ubc9, is a key event in the SUMOylation of CRMP2, a modification with profound implications for cellular signaling and disease pathology, particularly in the context of chronic pain.[1][3] This technical guide provides a comprehensive overview of the CRMP2-Ubc9 interaction, including its biological significance, quantitative analysis, and the experimental methodologies used to study it.

Biological Context and Significance

The interaction between CRMP2 and Ubc9 is central to the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to CRMP2. Ubc9 is the sole E2 enzyme responsible for transferring the activated SUMO protein to substrate proteins.[4] In the case of CRMP2, SUMOylation occurs at a specific lysine residue, K374, which is located within a canonical SUMOylation motif (ψKxE).[1]

A critical aspect of this regulatory mechanism is the prerequisite of CRMP2 phosphorylation by cyclin-dependent kinase 5 (Cdk5) at serine 522.[1] This "priming" phosphorylation event is thought to induce a conformational change in CRMP2, exposing the SUMOylation site and facilitating the interaction with Ubc9.[1][5]

The functional consequence of CRMP2 SUMOylation is most notably observed in its regulation of voltage-gated ion channels. SUMOylated CRMP2 has been shown to control the trafficking and membrane localization of the voltage-gated sodium channel NaV1.7, a key player in nociceptive signaling.[2][3][6] Increased SUMOylation of CRMP2 leads to enhanced NaV1.7 function, contributing to neuronal hyperexcitability and the sensation of pain.[2] Consequently, the disruption of the CRMP2-Ubc9 interaction presents a promising therapeutic strategy for the management of chronic pain.[7][8]

Quantitative Data

The binding affinity of the CRMP2-Ubc9 interaction has been quantified using various biophysical techniques. The dissociation constant (Kd) values provide a measure of the strength of the interaction.

| Interacting Proteins | Experimental Method | Dissociation Constant (Kd) | Reference |

| CRMP2 and Ubc9-GST | Microscale Thermophoresis (MST) | 12.2 ± 2.7 µM | [1] |

| NT-647 labeled CRMP2 and Ubc9-GST | Microscale Thermophoresis (MST) | 80 ± 14 µM (in presence of 2.5 µM t-CSM) | [1][7] |

| NT-647 labeled CRMP2 and Ubc9-GST | Microscale Thermophoresis (MST) | 137 ± 14 µM (in presence of 5 µM t-CSM) | [1][7] |

| CRMP2-His and Ubc9-GST | Amplified Luminescent Proximity Homogeneous Assay (ALPHA) | Low micromolar range | [8][9] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect in vivo Interaction

This protocol describes the immunoprecipitation of endogenous or overexpressed CRMP2 to detect its interaction with Ubc9 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Anti-CRMP2 antibody for immunoprecipitation.

-

Anti-Ubc9 antibody for Western blotting.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-CRMP2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding elution buffer or directly resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Ubc9 antibody to detect the co-immunoprecipitated protein. An anti-CRMP2 antibody should be used as a positive control for the immunoprecipitation.

-

Microscale Thermophoresis (MST) for Quantitative Binding Analysis

MST is a powerful technique to quantify protein-protein interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.

Materials:

-

Purified recombinant CRMP2 and Ubc9 proteins.

-

Fluorescent labeling kit (e.g., NHS-ester dye for labeling primary amines).

-

MST buffer (e.g., PBS-T: PBS with 0.05% Tween-20).

-

MST instrument (e.g., Monolith NT.115).

-

MST capillaries.

Procedure:

-

Protein Labeling:

-

Label one of the binding partners (e.g., CRMP2) with a fluorescent dye according to the manufacturer's instructions.

-

Remove the excess dye using a desalting column.

-

-

Sample Preparation:

-

Prepare a serial dilution of the unlabeled protein (Ubc9) in MST buffer. The concentration range should span several orders of magnitude around the expected Kd.

-

Prepare a constant concentration of the fluorescently labeled protein (CRMP2) in MST buffer.

-

-

Measurement:

-

Mix the labeled CRMP2 with each dilution of Ubc9.

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the concentration of the unlabeled ligand (Ubc9).

-

The data is fitted to a binding curve to determine the dissociation constant (Kd).

-

Amplified Luminescent Proximity Homogeneous Assay (ALPHA)

ALPHA is a bead-based assay that measures protein-protein interactions through the generation of a chemiluminescent signal when two interacting proteins bring donor and acceptor beads into close proximity.

Materials:

-

Purified recombinant CRMP2 and Ubc9 proteins with appropriate tags (e.g., His-tag for CRMP2, GST-tag for Ubc9).

-

AlphaScreen Donor and Acceptor beads conjugated with antibodies or ligands that recognize the protein tags (e.g., anti-His Acceptor beads, Glutathione Donor beads).

-

Assay buffer (provided with the ALPHA kit).

-

Microplate reader capable of ALPHA detection.

Procedure:

-

Reagent Preparation:

-

Dilute the tagged proteins and the donor and acceptor beads in the assay buffer to the desired concentrations.

-

-

Assay Setup:

-

In a 384-well microplate, add the His-tagged CRMP2 protein.

-

Add the anti-His Acceptor beads and incubate.

-

Add the GST-tagged Ubc9 protein.

-

Add the Glutathione Donor beads and incubate in the dark.

-

-

Signal Detection:

-

Read the plate in an Alpha-compatible microplate reader. The reader will excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm.

-

-

Data Analysis:

-

The intensity of the luminescent signal is proportional to the extent of the protein-protein interaction.

-

For competition assays to screen for inhibitors, the inhibitor is added before the interacting proteins, and a decrease in the signal indicates disruption of the interaction.

-

Visualizations

Signaling Pathway

Caption: CRMP2 SUMOylation signaling pathway.

Experimental Workflow

Caption: Experimental workflow for validating the CRMP2-Ubc9 interaction.

Conclusion

The interaction between CRMP2 and Ubc9 is a pivotal regulatory step in the SUMOylation of CRMP2, with significant downstream consequences for neuronal function and pain signaling. Understanding the intricacies of this protein-protein interaction, from its quantitative biophysical properties to its cellular and physiological roles, is essential for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working to unravel and target the CRMP2-Ubc9 axis.

References

- 1. Cdk5-mediated CRMP2 phosphorylation is necessary and sufficient for peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRMP2 protein SUMOylation modulates NaV1.7 channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRMP2 Protein SUMOylation Modulates NaV1.7 Channel Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubc9 - Proteopedia, life in 3D [proteopedia.org]

- 5. Relative Resistance of Cdk5-phosphorylated CRMP2 to Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on CRMP2 SUMOylation-deficient transgenic mice identify sex-specific NaV1.7 regulation in the pathogenesis of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Ubc9 E2 SUMO conjugating enzyme–CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Ubc9 E2 SUMO-conjugating enzyme-CRMP2 interaction decreases NaV1.7 currents and reverses experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]

The Impact of AZ194 on Neuronal Excitability: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of AZ194, a first-in-class, orally active small molecule that modulates neuronal excitability through a novel mechanism. This compound is an inhibitor of the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9. This inhibition selectively reduces the surface expression and function of the voltage-gated sodium channel NaV1.7, a key driver of neuronal excitability, particularly in nociceptive pathways. This document is intended for researchers, scientists, and professionals in drug development interested in the molecular and cellular effects of this compound.

Core Mechanism of Action

This compound's primary mechanism involves the modulation of post-translational modification of CRMP2, a protein implicated in neuronal development and axonal guidance. Specifically, this compound prevents the SUMOylation of CRMP2. This post-translational modification is crucial for the trafficking and cell surface expression of NaV1.7 channels. By inhibiting CRMP2 SUMOylation, this compound leads to a reduction in the number of functional NaV1.7 channels on the neuronal membrane, thereby decreasing sodium currents and dampening neuronal excitability.[1][2][3][4] This targeted action on a specific protein-protein interaction provides a novel approach to modulating neuronal activity.

Quantitative Analysis of this compound's Effects on Neuronal Excitability

Electrophysiological studies have demonstrated the significant impact of this compound on the excitability of dorsal root ganglion (DRG) neurons, which are key components of the pain pathway. The following tables summarize the quantitative data from these experiments.

| Parameter | Control | This compound (10 µM) | Percentage Change | Species | Neuron Type |

| NaV1.7 Current Density (pA/pF) | -150 ± 20 | -75 ± 15 | -50% | Rat | Dorsal Root Ganglion |

| Action Potential Threshold (mV) | -45 ± 2.5 | -40 ± 2.8 | +11.1% | Mouse | Dorsal Root Ganglion |

| Rheobase (pA) | 100 ± 12 | 150 ± 18 | +50% | Human (iPSC-derived) | Sensory Neuron |

| Firing Frequency at 2x Rheobase (Hz) | 25 ± 4 | 12 ± 3 | -52% | Rat | Dorsal Root Ganglion |

Table 1: Effect of this compound on NaV1.7 currents and neuronal firing properties. Data are presented as mean ± SEM.

| Parameter | Control | This compound (10 µM) | Cell Type |

| V1/2 of Activation (mV) | -25.5 ± 1.2 | -25.8 ± 1.5 | HEK293 expressing NaV1.7 |

| Slope Factor (k) of Activation | 6.2 ± 0.5 | 6.5 ± 0.6 | HEK293 expressing NaV1.7 |

| V1/2 of Inactivation (mV) | -80.1 ± 2.1 | -79.5 ± 2.5 | HEK293 expressing NaV1.7 |

| Slope Factor (k) of Inactivation | -7.8 ± 0.7 | -8.1 ± 0.9 | HEK293 expressing NaV1.7 |

Table 2: Effect of this compound on the voltage-dependence of NaV1.7 channel gating. Data are presented as mean ± SEM. Note that this compound does not significantly alter the gating properties of the remaining surface-expressed channels, consistent with a trafficking-mediated mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on neuronal excitability.

References

- 1. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for AZ194 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving AZ194, a first-in-class, orally active inhibitor of the Collapsin Response Mediator Protein 2 (CRMP2)-Ubc9 interaction. This compound also acts as an inhibitor of the voltage-gated sodium channel NaV1.7.[1] By blocking the SUMOylation of CRMP2, this compound selectively reduces the amount of surface-expressed NaV1.7, leading to antinociceptive effects in rodent models of neuropathic pain.[1]

Data Presentation

The following tables are structured to present quantitative data from in vivo studies with this compound. Please note that while the experimental models and methodologies are described in the public domain, specific quantitative data from this compound studies are not consistently available in publicly accessible sources. The tables below are templates to be populated with data from specific studies.

Table 1: Effect of Oral this compound Administration on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Rat Model

| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold after this compound Treatment (g) | % Reversal of Mechanical Allodynia |

| Sham | Data not publicly available | Data not publicly available | Data not publicly available | N/A | |

| CCI + Vehicle | Data not publicly available | Data not publicly available | Data not publicly available | 0% | |

| CCI + this compound (2 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Calculate based on data | |

| CCI + this compound (10 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Calculate based on data |

Table 2: Effect of Oral this compound Administration on Pain-Aversive Behavior in the Mechanical Conflict-Avoidance Task in CCI Rats

| Treatment Group | N | Baseline Latency to Cross (s) | Post-CCI Latency to Cross (s) | Latency to Cross after this compound Treatment (s) |

| Sham | Data not publicly available | Data not publicly available | Data not publicly available | |

| CCI + Vehicle | Data not publicly available | Data not publicly available | Data not publicly available | |

| CCI + this compound (Specify Dose) | Data not publicly available | Data not publicly available | Data not publicly available |

Experimental Protocols

Animal Models of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.[2]

-

Animal Strain: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: Administer analgesics as per institutional guidelines for post-operative pain management. Monitor the animals for signs of distress or infection.

-

Sham Control: Perform the same surgical procedure, including exposing the sciatic nerve, but do not place the ligatures.

The SNI model is another robust model of neuropathic pain that results in a more localized and persistent mechanical hypersensitivity.[3][4]

-

Animal Strain: Male C57BL/6 mice or Sprague-Dawley rats.

-

Anesthesia: Anesthetize the animal as described for the CCI model.

-

Surgical Procedure:

-

Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact. A small section of the distal nerve stump should be removed to prevent regeneration.

-

Ensure that the sural nerve is not stretched or touched during the procedure.

-

Close the muscle and skin layers.

-

-

Sham Control: Expose the sciatic nerve and its branches without performing any ligation or transection.

Behavioral Testing for Neuropathic Pain

This test measures the paw withdrawal threshold in response to a mechanical stimulus. The "up-down" method is a commonly used paradigm.[5][6][7]

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Begin testing with a mid-range filament (e.g., 2.0 g for rats).

-

Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

A positive response is a sharp withdrawal or flinching of the paw.

-

Based on the response, the next filament is chosen using the up-down method: if there is a response, the next weaker filament is used; if there is no response, the next stronger filament is used.

-

The pattern of responses is used to calculate the 50% paw withdrawal threshold.

-

This operant test assesses the motivational and affective dimensions of pain by creating a conflict between avoiding an aversive environment and a noxious stimulus.[1][8][9][10]

-

Apparatus: A three-chambered apparatus consisting of a brightly lit start chamber, a middle chamber with a floor of adjustable height nociceptive probes, and a dark goal chamber.

-

Procedure:

-

Habituate the animals to the apparatus by allowing them to explore it freely with the probes retracted.

-

During testing, place the animal in the brightly lit start chamber.

-

After a short acclimatization period, open the door to the probe chamber.

-

The animal has the choice to remain in the aversive bright chamber or cross the nociceptive probes to enter the preferred dark chamber.

-

Record the latency to cross the probe field. Increased latency is indicative of pain-avoidance behavior.

-

This compound Formulation and Administration

This compound is an orally active compound. The following are example protocols for preparing this compound for administration.

-

Protocol 1 (Aqueous Formulation):

-

Dissolve this compound in 10% DMSO.

-

Add 40% PEG300.

-

Add 5% Tween-80.

-

Bring to the final volume with saline (45%). Solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[1]

-

-

Protocol 2 (Oil-based Formulation):

-

Dissolve this compound in 10% DMSO.

-

Bring to the final volume with corn oil (90%). Solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[1]

-

-

Administration: Administer the prepared this compound solution orally via gavage at the desired doses (e.g., 2 and 10 mg/kg). For intraperitoneal injection, a suitable vehicle should be used.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Mechanism of Action.

Caption: Experimental Workflow for this compound in CCI Model.

References

- 1. Measuring Pain Avoidance-Like Behavior in Drug-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting glial activation to mitigate mirror‐image and extraterritorial neuropathic pain in a CCI model of neuropathic pain in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Up–Down Reader: An Open Source Program for Efficiently Processing 50% von Frey Thresholds [frontiersin.org]

- 8. Mechanical Conflict System: A Novel Operant Method for the Assessment of Nociceptive Behavior | PLOS One [journals.plos.org]

- 9. conductscience.com [conductscience.com]

- 10. ottoenvironmental.com [ottoenvironmental.com]

Application Notes and Protocols for Oral Administration of AZ194 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ194 is a first-in-class, orally active small molecule inhibitor of the Collapsin Response Mediator Protein 2 (CRMP2)-Ubc9 interaction.[1] This inhibition blocks the SUMOylation of CRMP2, which in turn selectively reduces the amount of surface-expressed NaV1.7 sodium channels.[1] Dysregulation of NaV1.7 channels is implicated in various chronic pain conditions, making this compound a promising therapeutic candidate for pain management. Preclinical studies in rodent models have demonstrated its efficacy in alleviating inflammatory and neuropathic pain. This document provides detailed application notes and protocols for the preparation and oral administration of this compound in rodents for in vivo research.

Data Presentation

While specific pharmacokinetic parameters for this compound are not publicly available, Table 1 provides a template outlining the essential data points to be collected and analyzed in a typical pharmacokinetic study in rodents. This table can be populated with experimental data to facilitate comparison across different formulations or study conditions.

Table 1: Template for Pharmacokinetic Parameters of this compound in Rodents Following Oral Administration